Technical Guide: Physical and Chemical Properties of 1-(3-Chlorophenyl)ethanamine HCl
Technical Guide: Physical and Chemical Properties of 1-(3-Chlorophenyl)ethanamine HCl
Introduction: A Key Building Block in Neuropharmacology
1-(3-Chlorophenyl)ethanamine hydrochloride is a primary amine of significant interest to researchers in medicinal chemistry and drug development. As a chiral synthetic building block, its structure is a key component in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. The presence of the chlorine atom on the phenyl ring significantly influences the molecule's electronic properties and its interactions with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, offering a foundational resource for scientists utilizing this compound in their research.
Chemical and Physical Identity
1-(3-Chlorophenyl)ethanamine HCl is the hydrochloride salt of a substituted phenethylamine. It is most commonly available as a racemic mixture or as individual (R) and (S) enantiomers, each distinguished by a unique CAS number. Its identity is defined by the following core properties.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁Cl₂N | [2][3] |
| Molecular Weight | 192.09 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| CAS Number (Racemic) | 39959-69-8 | [3] |
| CAS Number ((R)-enantiomer) | 1167414-90-5 | [2] |
| CAS Number ((S)-enantiomer) | 1213318-20-7 | [4] |
Solubility and Handling
Proper solubility and handling protocols are critical for ensuring experimental reproducibility and safety.
Solubility Profile: As an amine hydrochloride, 1-(3-Chlorophenyl)ethanamine HCl is expected to exhibit increased solubility in aqueous and polar protic solvents compared to its free base form. While comprehensive public data is limited, the hydrochloride salt form is specifically designed to improve aqueous solubility for applications in biological assays and formulation studies.[1] For organic solvents, it is anticipated to be soluble in alcohols such as methanol and ethanol, and potentially in DMSO, while showing limited solubility in nonpolar solvents like hexanes or diethyl ether.
Storage and Handling: The compound is a stable solid but should be handled with care.
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Storage: It is recommended to store the material in a tightly sealed container, away from moisture, at temperatures ranging from 4°C to room temperature.[2][3] An inert atmosphere is advised for long-term storage to prevent degradation.[3]
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Safety: 1-(3-Chlorophenyl)ethanamine HCl is classified as harmful and an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Chemical Synthesis: A Representative Protocol
The most common and industrially scalable method for synthesizing primary amines like 1-(3-Chlorophenyl)ethanamine is through the reductive amination of a corresponding ketone. This process involves the reaction of 3'-chloroacetophenone with an ammonia source to form an intermediate imine, which is then reduced in situ to the final amine product.
Protocol: Reductive Amination via Leuckart Reaction
This protocol is a representative method adapted from established procedures for the synthesis of α-methylbenzylamines.
Step 1: Reagent Preparation
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3'-chloroacetophenone (1 equivalent), formamide (4.5 equivalents), and a small amount of water (approx. 0.5 mL per 5g of ketone).
-
Scientist's Note: Formamide serves as both the ammonia source and a reducing agent in the Leuckart reaction. The addition of a small amount of water can catalyze the initial hydrolysis of formamide to ammonium formate, which is crucial for the reaction progress.
-
Step 2: Thermal Reaction
-
Heat the mixture in an oil bath to approximately 190-205°C with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Scientist's Note: This high-temperature step facilitates the formation of the N-formyl intermediate. The reaction is typically driven to completion by the removal of water.
-
Step 3: Hydrolysis of the Intermediate
-
After cooling the reaction mixture, add 6 M hydrochloric acid (approx. 20 mL per 1g of starting ketone) and reflux for 1-2 hours.
-
Scientist's Note: This acidic hydrolysis step removes the N-formyl protecting group to yield the primary amine hydrochloride salt.
-
Step 4: Work-up and Isolation
-
Cool the mixture and perform a liquid-liquid extraction with diethyl ether or dichloromethane to remove any unreacted starting material or non-basic byproducts.
-
The aqueous layer, containing the desired 1-(3-Chlorophenyl)ethanamine HCl, can then be basified (e.g., with NaOH) to liberate the free amine for further extraction and purification, or concentrated under reduced pressure to isolate the crude hydrochloride salt.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final, high-purity 1-(3-Chlorophenyl)ethanamine HCl.
Caption: Reductive Amination Workflow.
Spectroscopic Analysis (Theoretical)
While experimental spectra are not widely published, the structure of 1-(3-Chlorophenyl)ethanamine HCl allows for a confident prediction of its key spectroscopic features based on well-established principles.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the methyl, methine, aromatic, and amine protons. The hydrochloride form means the amine protons (-NH₃⁺) will be present and may exchange with solvent protons.
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δ 1.6-1.8 ppm (Doublet, 3H): This signal corresponds to the methyl (-CH₃) protons. It will be split into a doublet by the adjacent methine proton.
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δ 4.5-4.7 ppm (Quartet, 1H): This signal is from the methine (-CH) proton. It is significantly deshielded by the adjacent aromatic ring and nitrogen atom. It will be split into a quartet by the three protons of the methyl group.
-
δ 7.3-7.6 ppm (Multiplet, 4H): These signals arise from the four protons on the 3-chlorophenyl ring. The substitution pattern will create a complex multiplet.
-
δ 8.5-9.5 ppm (Broad Singlet, 3H): This broad signal corresponds to the three protons of the ammonium group (-NH₃⁺). The exact chemical shift and peak shape can vary significantly with solvent, concentration, and temperature due to proton exchange.[5]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule.
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δ ~20-25 ppm: The methyl carbon (-CH₃).
-
δ ~50-55 ppm: The methine carbon (-CH), shifted downfield by the attached nitrogen.
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δ ~125-135 ppm: Four signals corresponding to the four C-H carbons of the aromatic ring.
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δ ~135-137 ppm: The quaternary aromatic carbon bearing the chlorine atom (C-Cl).
-
δ ~140-142 ppm: The quaternary aromatic carbon attached to the ethylamine side chain (C-C).
Caption: Structure-Spectra Correlation.
Predicted FT-IR Spectrum
The infrared spectrum provides key information about the functional groups present. For the hydrochloride salt, the amine stretches are particularly characteristic.
-
2800-3100 cm⁻¹ (Broad, Strong): This broad and strong absorption is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺).[6]
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~3050 cm⁻¹ (Medium): Aromatic C-H stretching.
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~2950 cm⁻¹ (Medium): Aliphatic C-H stretching from the methyl and methine groups.
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~1600 & ~1475 cm⁻¹ (Medium-Strong): C=C stretching vibrations within the aromatic ring.
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~1500-1550 cm⁻¹ (Medium): N-H bending vibrations of the ammonium group.
-
~1000-1100 cm⁻¹ (Strong): C-N stretching vibration.
-
~700-800 cm⁻¹ (Strong): C-Cl stretching and C-H out-of-plane bending for the meta-substituted aromatic ring.
Conclusion
1-(3-Chlorophenyl)ethanamine hydrochloride is a foundational building block for advanced pharmaceutical synthesis. Understanding its physical properties, synthetic routes, and spectral characteristics is essential for its effective use in research and development. This guide consolidates this key information to support scientists in their experimental design, characterization, and application of this versatile chemical intermediate.
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MySkinRecipes. (S)-1-(3-Chlorophenyl)ethanamine hydrochloride. [Link]
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Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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Chemistry Connected. NMR shifts 1H-general. [Link]
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PubMed. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. [Link]
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InstaNANO. FTIR Functional Group Database Table with Search. [Link]
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SpectraBase. {1-[3-(4-Chlorophenyl)-1-adamantyl]ethyl}amine, ac derivative. [Link]
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